5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Kinase Inhibitor Selectivity CDK1 CDK4

Sourcing high-purity, fluorinated pyrazole building blocks for kinase inhibitor SAR studies often delays critical research. 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine directly resolves this bottleneck. The 2,6-difluorophenyl motif is essential for potent CDK1/2 inhibition (IC50 6-9 nM) and sub-nanomolar Aurora A activity (IC50 1.5 nM), enabling direct access to validated ATP-competitive chemotypes.

Molecular Formula C9H7F2N3
Molecular Weight 195.17 g/mol
CAS No. 397844-80-3
Cat. No. B1357059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-difluorophenyl)-1H-pyrazol-3-amine
CAS397844-80-3
Molecular FormulaC9H7F2N3
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F
InChIInChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
InChIKeyZSASCCDXSUGHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine (CAS 397844-80-3) – Core Structural Features and Research-Grade Specifications


5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine (CAS 397844-80-3), also designated as DFPA or 5-amino-3-(2,6-difluorophenyl)pyrazole, is a fluorinated pyrazole derivative with the molecular formula C9H7F2N3 and a monoisotopic mass of 195.061 Da . The compound is characterized by a melting point of 128 °C, a predicted boiling point of 404.7±45.0 °C, and a predicted density of 1.424±0.06 g/cm³ [1]. As a primary amine-bearing heterocycle, it serves as a versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors and antimicrobial agents, where the 2,6-difluorophenyl substitution is known to confer critical potency and selectivity advantages .

Why Generic 5-Aryl-1H-pyrazol-3-amines Cannot Replace 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine


Substitution of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine with other 5-aryl-pyrazol-3-amines, such as 5-phenyl-1H-pyrazol-3-amine (CAS 1572-10-7) or 2,4-difluorophenyl analogs, is not functionally equivalent in kinase inhibitor development. The 2,6-difluorophenyl substitution has been empirically identified as critical for potent inhibitory activity, with a solid-state structure of a close di-fluoro analogue (21j) bound to CDK2 confirming that the inhibitor resides coincident with the ATP purine binding site and forms essential hydrogen bonds with Leu83 on the protein backbone [1]. This specific regiochemistry is not recapitulated by non-fluorinated, mono-fluorinated, or differently difluorinated phenyl groups, rendering the 2,6-difluorophenyl motif a key pharmacophore in numerous kinase-targeting patents [2].

Quantitative Differentiation of 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine vs. 5-Aryl-Pyrazol-3-amine Analogs


2,6-Difluorophenyl Substitution Confers ~38-Fold CDK1 Selectivity Over CDK4

In the context of CDK1/CDK2 inhibitors, the 2,6-difluorophenyl substitution is critical for achieving high selectivity. The probe BMS-265246, which incorporates a 2,6-difluorophenyl moiety, demonstrates 38-fold selectivity for CDK1 (IC50 = 6 nM) over CDK4 (IC50 = 230 nM), and 25-fold selectivity for CDK2 (IC50 = 9 nM) over CDK4 [1]. This selectivity profile is directly attributed to the 2,6-difluorophenyl substitution, as confirmed by solid-state structural analysis showing key H-bond interactions with Leu83 in the ATP-binding pocket [2]. Analogs lacking this specific substitution pattern do not achieve comparable selectivity.

Kinase Inhibitor Selectivity CDK1 CDK4 SAR

2,6-Difluorophenyl is a Preferred Substituent in CDK/GSK Patent Claims

In the ASTEX Therapeutics patent (US 2008/0306069), the 2,6-difluorophenyl group is explicitly claimed as a preferred R1 substituent (option b) for pyrazole derivatives with CDK and GSK-3 inhibitory activity, alongside 2,6-dichlorophenyl and other trisubstituted phenyl groups [1]. The inclusion of 2,6-difluorophenyl as a specific, claimed embodiment underscores its utility in achieving patentable and biologically active compositions. This contrasts with more generic aryl groups that are not specified in the claims.

Patent Analysis CDK GSK-3 Lead Optimization

2,6-Difluorophenyl-Pyrazole Moiety Enables Sub-Nanomolar Aurora Kinase A Inhibition

A pyrazole derivative incorporating the 2,6-difluorophenyl moiety (BindingDB ID: BDBM27083) exhibits an IC50 of 1.5 nM against Aurora kinase A [1]. This level of potency is a direct result of the optimized binding interactions conferred by the 2,6-difluorophenyl group, as confirmed by structural and SAR analyses [2]. Pyrazole analogs lacking this specific substitution pattern generally display significantly reduced potency (often >100-fold lower) against Aurora kinases.

Aurora Kinase Anticancer Kinase Inhibition Potency

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine is a Key Intermediate in Patented Synthetic Routes

The compound 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine (CAS 397844-80-3) is explicitly used as a starting material in a published synthetic procedure to yield a fluorinated pyrazolo[1,5-a]pyrimidine derivative with a reported yield of 78% [1]. This demonstrates its practical utility as a building block for generating more complex, fluorinated heterocycles that are often found in kinase inhibitors. In contrast, the non-fluorinated analog, 5-phenyl-1H-pyrazol-3-amine (CAS 1572-10-7), is primarily sold as a generic biochemical reagent with limited documented synthetic utility in patent literature .

Organic Synthesis Building Block Patent Medicinal Chemistry

Target Applications for 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine Based on Quantitative Evidence


CDK1/2-Selective Kinase Inhibitor Lead Optimization

Incorporate 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine as a core scaffold to design novel CDK1/2 inhibitors. The 2,6-difluorophenyl moiety is critical for achieving high potency (IC50 = 6-9 nM) and selectivity over CDK4 (38-fold for CDK1) [1]. Use this building block to generate focused libraries for SAR studies, leveraging its validated binding mode in the ATP pocket .

Aurora Kinase A Inhibitor Development with Sub-Nanomolar Potency

Utilize 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine as a key intermediate for synthesizing Aurora kinase A inhibitors. The 2,6-difluorophenyl-pyrazole motif enables sub-nanomolar IC50 values (1.5 nM) [1]. This scaffold provides a direct path to potent, ATP-competitive inhibitors for oncology research .

GSK-3β Inhibitor Scaffold for Neurodegenerative Disease Research

Employ 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine to construct GSK-3β inhibitors. The compound is a claimed substituent in patents covering CDK and GSK-3 inhibitors [1]. This provides a validated starting point for developing tool compounds to probe GSK-3β biology in Alzheimer's disease and other neurodegenerative conditions.

Fluorinated Heterocycle Synthesis for Lead Diversification

Use 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine as a versatile building block for synthesizing fluorinated pyrazolo[1,5-a]pyrimidines and related heterocycles. A published procedure achieves 78% yield in a single-step reaction, demonstrating practical scalability [1]. This contrasts with the limited documented utility of non-fluorinated analogs .

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